molecular formula C19H19ClN4O4S2 B2386732 N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941948-88-5

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2386732
CAS RN: 941948-88-5
M. Wt: 466.96
InChI Key: WWVIHIAUROIBGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, a benzylthio group, and a dimethylsulfamoyl group.


Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the search results.

Scientific Research Applications

Organic Chemistry and Synthesis

The study of organic N-halogen compounds illustrates the compound's relevance in preparative organic chemistry. For instance, N-Chlorobenzamidine reacts with dimethyl sulfide, forming compounds that upon further treatment yield 1,2,4-oxadiazoles, demonstrating its utility in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Fuchigami & Odo, 1977).

Anticancer Research

The synthesis and evaluation of N-substituted benzamides, including structures similar to our compound of interest, have shown promising anticancer activities. A particular study highlighted the design and synthesis of such compounds, demonstrating moderate to excellent anticancer activity against multiple cancer cell lines. This suggests potential therapeutic applications and a foundation for further drug development (Ravinaik et al., 2021).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has unveiled significant nematocidal activities against specific pests. This highlights the compound's potential in agricultural sciences for developing new nematicides, offering an alternative to traditional pest management strategies (Liu et al., 2022).

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Such studies offer insights into the compound's applications in materials science, particularly in protecting industrial materials from corrosive damage, underscoring its importance in engineering and applied chemistry (Kalia et al., 2020).

Antimicrobial Studies

The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles have identified compounds with considerable antibacterial and antifungal activities. Such findings are critical in the search for new antimicrobial agents, reflecting the compound's potential in addressing resistance to conventional antibiotics (Desai et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Safety and Hazards

The safety data sheet for this compound was not found in the search results .

Future Directions

The future directions for the research and application of this compound are not specified in the available literature .

properties

IUPAC Name

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIHIAUROIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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